REACTION_CXSMILES
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[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH2:9][C:10]([N:19]3[CH2:24][CH2:23][N:22]([CH3:25])[CH2:21][CH2:20]3)=[N:11][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[N:14]=2)[CH2:4][CH2:3]1.[CH:26]([N-]C(C)C)([CH3:28])[CH3:27].[Li+].C(=O)CC.C(N(CC)CC)C.N1C=CC=CC=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[OH-].[Na+]>O1CCCC1.CO>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]2[C:9](=[CH:27][CH2:26][CH3:28])[C:10]([N:19]3[CH2:20][CH2:21][N:22]([CH3:25])[CH2:23][CH2:24]3)=[N:11][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[N:14]=2)[CH2:6][CH2:7]1 |f:1.2,7.8|
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Name
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Quantity
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1.702 g
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Type
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reactant
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Smiles
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CN1CCN(CC1)C=1CC(=NC2=C(N1)C=CC=C2)N2CCN(CC2)C
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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3.75 mL
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Type
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reactant
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Smiles
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C(C)(C)[N-]C(C)C.[Li+]
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Name
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Quantity
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0.54 mL
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Type
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reactant
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Smiles
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C(CC)=O
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Name
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Quantity
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5.55 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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|
Quantity
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0.04 mL
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Type
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reactant
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Smiles
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N1=CC=CC=C1
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Name
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Quantity
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4.2 mL
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Type
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reactant
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Smiles
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FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
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Quantity
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6 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-30 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for another hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to warm to −5° C.
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Type
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DISSOLUTION
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Details
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until dissolved
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Type
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TEMPERATURE
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Details
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again cooled to −30° C
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Type
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TEMPERATURE
|
Details
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to warm to −5° C.
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Type
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TEMPERATURE
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Details
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maintaining the temperature at −5° C
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Type
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STIRRING
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Details
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The reaction mixture was stirred for four hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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while slowly warming to room temperature
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Type
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EXTRACTION
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Details
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extracted with dichloromethane (3×25 ml)
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Type
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EXTRACTION
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Details
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extracted with diethyl ether (15×25 ml)
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Type
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EXTRACTION
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Details
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After each extraction water phase
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Type
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DRY_WITH_MATERIAL
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Details
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The ether phase was dried over anhydrous Na2SO4 and ether
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Type
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CUSTOM
|
Details
|
was evaporated at reduced pressure
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Name
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|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C=1C(C(=NC2=C(N1)C=CC=C2)N2CCN(CC2)C)=CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 701 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 36843.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |